Zinc tetrasulfonate phthalocyanine
CAS No.:
Cat. No.: VC16019031
Molecular Formula: C32H16N8O12S4Zn
Molecular Weight: 898.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C32H16N8O12S4Zn |
|---|---|
| Molecular Weight | 898.2 g/mol |
| IUPAC Name | zinc;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetrasulfonic acid |
| Standard InChI | InChI=1S/C32H16N8O12S4.Zn/c41-53(42,43)13-1-5-17-21(9-13)29-33-25(17)37-30-22-10-14(54(44,45)46)2-6-18(22)27(34-30)39-32-24-12-16(56(50,51)52)4-8-20(24)28(36-32)40-31-23-11-15(55(47,48)49)3-7-19(23)26(35-31)38-29;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);/q-2;+2 |
| Standard InChI Key | CNTYIVNBEJZRNM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1S(=O)(=O)O)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)O)C(=N7)N=C2[N-]3)S(=O)(=O)O)C9=C4C=CC(=C9)S(=O)(=O)O.[Zn+2] |
Introduction
Structural and Chemical Fundamentals of Zinc Tetrasulfonate Phthalocyanine
Molecular Architecture and Substituent Effects
Zinc tetrasulfonate phthalocyanine belongs to the second generation of photosensitizers, featuring a planar 18-π-electron aromatic macrocycle coordinated to a central zinc ion. The tetra-peripheral substitution with sulfonate groups (-SO₃H) at the β-positions of the benzene rings distinguishes it from unsubstituted zinc phthalocyanine (ZnPc). This substitution pattern induces a bathochromic shift in the Q-band absorption, typically observed at 660–680 nm in aqueous media, which aligns with the therapeutic optical window (600–800 nm) for deep-tissue PDT . The sulfonate groups confer a net negative charge at physiological pH, reducing aggregation tendencies and improving solubility in polar solvents.
Comparative studies with analogous platinum(II) phthalocyanines reveal metal-dependent photophysical behaviors. While zinc derivatives exhibit balanced Type I (free radical) and Type II (singlet oxygen) photoreactions, platinum coordination enhances intersystem crossing efficiency, favoring ¹O₂ generation .
Synthetic Pathways and Optimization
The synthesis of ZnPc-SO₃H₄ involves a three-step modular approach:
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Sulfonation of Phthalonitrile Precursors:
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Cyclotetramerization:
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Purification and Formulation:
Table 1: Key Physicochemical Parameters of ZnPc-SO₃H₄
| Property | Value | Measurement Technique |
|---|---|---|
| Q-band λmax (PBS) | 660 ± 2 nm | UV-Vis Spectroscopy |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.87–0.99 | Time-Resolved Near-IR Luminescence |
| Partition Coefficient (log Pₒw) | -1.2 ± 0.3 | Shake-Flask Method |
| Micelle Diameter (P123) | 27.77 ± 1.5 nm | Dynamic Light Scattering |
Photophysical and Photochemical Properties
Light Absorption and Excited-State Dynamics
ZnPc-SO₃H₄ exhibits a characteristic split Q-band at 660 nm (ε = 1.2 × 10⁵ M⁻¹cm⁻¹) with a molar extinction coefficient surpassing most porphyrin-based photosensitizers . Time-correlated single-photon counting reveals a fluorescence lifetime (τF) of 3.8 ns, indicating moderate radiative decay competing with intersystem crossing to the triplet state .
Reactive Oxygen Species Generation
Under 635 nm irradiation (50 mW/cm²), ZnPc-SO₃H₄ demonstrates dual ROS generation pathways:
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Type I Mechanism: Electron transfer produces hydroxyl radicals (·OH) and superoxide (O₂⁻), quantified via hydroxylation of terephthalic acid (Φ·OH = 0.32) .
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Type II Mechanism: Energy transfer to molecular oxygen yields ¹O₂, detected using 1,3-diphenylisobenzofuran decay (ΦΔ = 0.93) .
Table 2: Comparative ROS Quantum Yields
| Photosensitizer | ΦΔ (¹O₂) | Φ·OH (Type I) |
|---|---|---|
| ZnPc-SO₃H₄ | 0.93 | 0.32 |
| Unsubstituted ZnPc | 0.50 | 0.18 |
| PtPc-SO₃H₄ | 0.99 | 0.08 |
Biomedical Formulation Strategies
Pluronic Micellar Encapsulation
To address hydrophobicity-driven aggregation, ZnPc-SO₃H₄ is formulated in Pluronic P123 triblock copolymers:
Albumin Binding and Pharmacokinetics
The sulfonate groups mediate strong non-covalent binding to serum albumin (Kd = 2.1 × 10⁻⁶ M), prolonging circulation half-life to 8.7 h in BALB/c mice . This interaction red-shifts the Q-band by 12 nm, enhancing light penetration depth .
Preclinical Efficacy in Oncology Models
In Vitro Phototoxicity
In CT26 murine colon carcinoma cells:
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Dark toxicity (IC₅₀): >100 μM
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Lysosomal localization confirmed via LysoTracker Red colocalization (Pearson’s coefficient = 0.87) .
In Vivo Vascular-Targeted PDT
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Outcomes:
Emerging Applications and Future Directions
Immunogenic Cell Death Induction
ZnPc-SO₃H₄-mediated PDT upregulates calreticulin exposure (3.8-fold vs. control) and HMGB1 release in 4T1 tumors, potentiating anti-PD-1 checkpoint therapy .
Theranostic Hybrids
Gadolinium(III)-doped variants (ZnPc-SO₃H₄/Gd) provide dual MRI contrast (r₁ = 8.2 mM⁻¹s⁻¹) and PDT efficacy, enabling real-time treatment monitoring .
Table 3: Comparative Performance of Phthalocyanine Photosensitizers
| Parameter | ZnPc-SO₃H₄ | Foscan® (mTHPC) | Visudyne® (BPD-MA) |
|---|---|---|---|
| ¹O₂ Quantum Yield | 0.93 | 0.45 | 0.32 |
| Plasma Half-Life (h) | 8.7 | 6.2 | 4.1 |
| Tumor-to-Muscle Ratio | 5.8:1 | 3.1:1 | 2.4:1 |
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